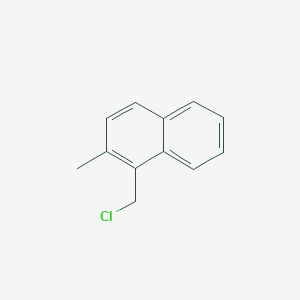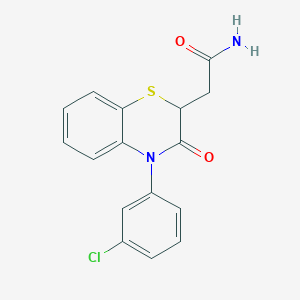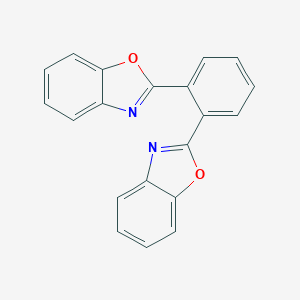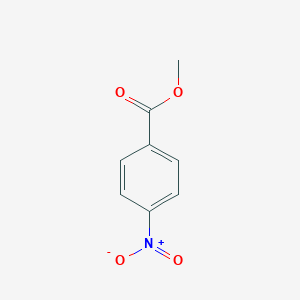
4-Acetylaminostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylaminostilbene, also known as 4-AS or AcAmSt, is a chemical compound that belongs to the stilbene family. It is a derivative of stilbene, which is a natural compound that is found in several plants. 4-AS is a white crystalline powder that is used in scientific research for its various applications. It has been studied extensively for its potential use in the treatment of various diseases and disorders.
Mechanism Of Action
The mechanism of action of 4-Acetylaminostilbene is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of various kinases that are involved in the development and progression of cancer.
Biochemical and physiological effects:
Studies have shown that 4-Acetylaminostilbene has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to reduce oxidative stress by increasing the activity of various antioxidant enzymes. Additionally, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of various kinases.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Acetylaminostilbene in lab experiments include its high purity, stability, and low toxicity. It is also relatively easy to synthesize, making it a cost-effective choice for researchers. However, one of the limitations of using 4-Acetylaminostilbene in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the use of 4-Acetylaminostilbene in scientific research. One potential area of research is the development of new drugs that are based on the structure of 4-Acetylaminostilbene. Another potential area of research is the use of 4-Acetylaminostilbene in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 4-Acetylaminostilbene and its potential use in the treatment of various diseases and disorders.
Synthesis Methods
The synthesis of 4-Acetylaminostilbene involves the reaction of p-acetamidobenzaldehyde with ethyl benzene in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the product is then confirmed using various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
4-Acetylaminostilbene has been extensively studied for its potential use in the treatment of various diseases and disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
841-18-9 |
|---|---|
Product Name |
4-Acetylaminostilbene |
Molecular Formula |
C16H15NO |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
N-[4-[(E)-2-phenylethenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H15NO/c1-13(18)17-16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18)/b8-7+ |
InChI Key |
XWVCGVPSPHTRHE-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Other CAS RN |
18559-97-2 |
synonyms |
4-acetylaminostilbene 4-acetylaminostilbene, (trans)-isomer cis-4-acetylaminostilbene trans-4-acetylaminostilbene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



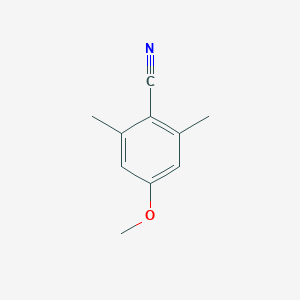
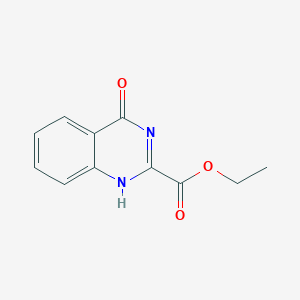
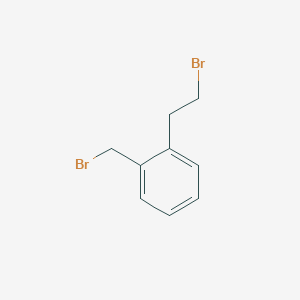

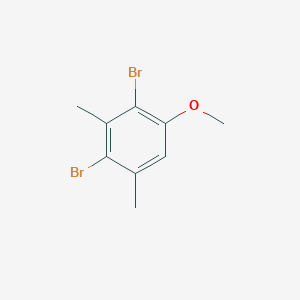

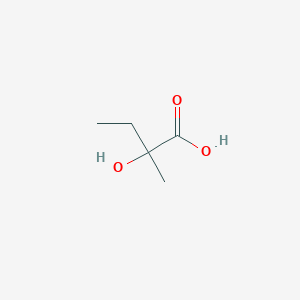

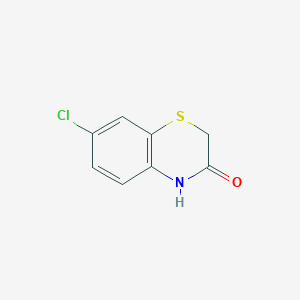
![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)
